molecular formula C8H7ClN4 B8457107 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No. B8457107
M. Wt: 194.62 g/mol
InChI Key: MXERTNXQEMIYGL-UHFFFAOYSA-N
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Patent
US09434712B2

Procedure details

In a 250 mL 3-neck round bottom flask was added 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine (5.00 g, 21.8 mmol), ethanol (80 mL), water (40 mL), and ammonium chloride (5.84 g, 109 mmol). The suspension was stirred under nitrogen stream for 5 minutes then iron powder (4.87 g, 87.2 mmol) added. The reaction mixture was heated to reflux (˜80° C.) and held there for 4 hours. After 4 hours a reaction aliquot taken showed by HPLC analysis the reaction had gone to full conversion. Ethyl acetate (120 mL) and Celite® (10 g) were added to the reaction mixture and let stir for 10 minutes. The black colored suspension was then filtered via a Celite® pad and the pad rinsed with ethyl acetate (80 mL). The reaction mixture was washed with saturated sodium bicarbonate (30 mL) and the organic layer was assayed. The assay gave (4.19 g, 99%) of product. The organic solvent was removed in vacuo to give a brown colored crude solid that was used without further purification.
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Name
Quantity
4.87 g
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1.C(O)C.O.[Cl-].[NH4+]>[Fe].C(OCC)(=O)C>[Cl:1][C:2]1[C:6]([NH2:7])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
5 g
Type
reactant
Smiles
ClC1=NN(C=C1[N+](=O)[O-])C=1C=NC=CC1
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
5.84 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
4.87 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred under nitrogen stream for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
WAIT
Type
WAIT
Details
held there for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After 4 hours a reaction
Duration
4 h
STIRRING
Type
STIRRING
Details
let stir for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The black colored suspension was then filtered via a Celite® pad
WASH
Type
WASH
Details
the pad rinsed with ethyl acetate (80 mL)
WASH
Type
WASH
Details
The reaction mixture was washed with saturated sodium bicarbonate (30 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NN(C=C1N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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